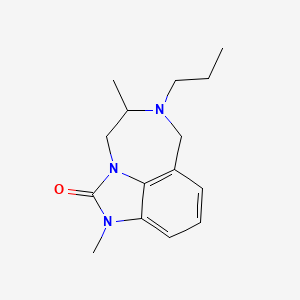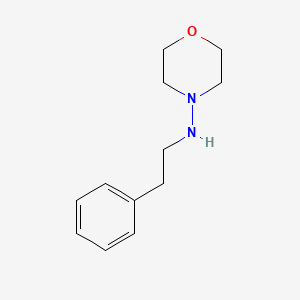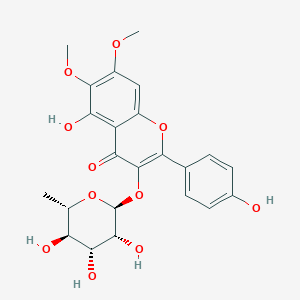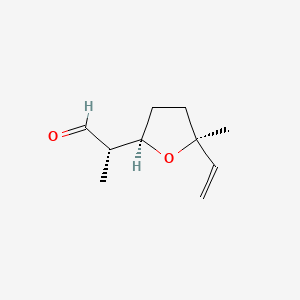
(2S,2'R,5'S)-Lilac aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’R,5’S)-Lilac aldehyde is a chiral molecule that belongs to the family of lilac aldehydes. These compounds are known for their pleasant floral scent and are commonly found in the essential oils of lilac flowers. The unique stereochemistry of (2S,2’R,5’S)-Lilac aldehyde contributes to its distinct olfactory properties, making it a valuable compound in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,5’S)-Lilac aldehyde may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. This method is advantageous due to its sustainability and cost-effectiveness. The process typically involves fermentation followed by extraction and purification of the aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’R,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Lilac acid
Reduction: Lilac alcohol
Substitution: Various substituted lilac derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,2’R,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant-insect interactions due to its presence in floral scents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
Wirkmechanismus
The mechanism of action of (2S,2’R,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The specific stereochemistry of the compound allows it to bind selectively to certain receptors, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with microbial cell membranes or inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,2’R,5’R)-Lilac aldehyde
- (2R,2’R,5’S)-Lilac aldehyde
- (2R,2’R,5’R)-Lilac aldehyde
Uniqueness
(2S,2’R,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its stereoisomers. This makes it particularly valuable in applications where a specific scent profile is desired.
Eigenschaften
CAS-Nummer |
53447-48-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
YPZQHCLBLRWNMJ-OPRDCNLKSA-N |
Isomerische SMILES |
C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C |
Kanonische SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


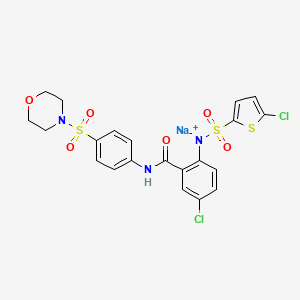
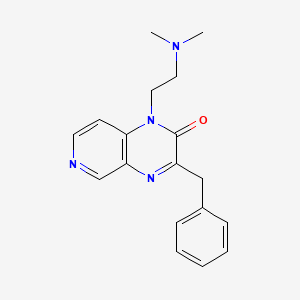
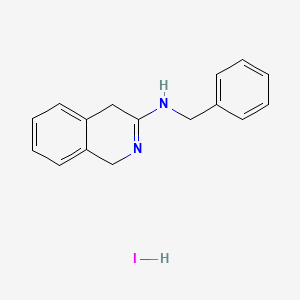

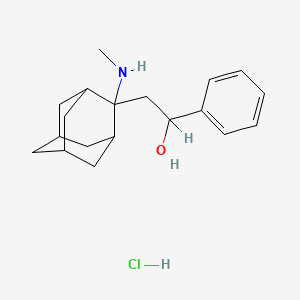
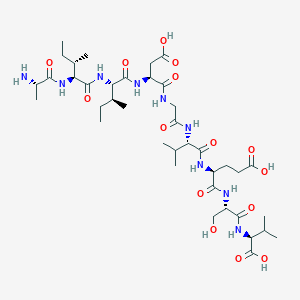

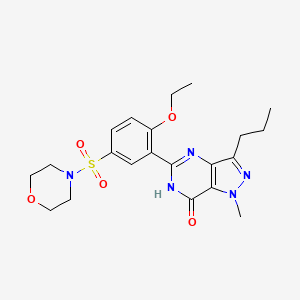
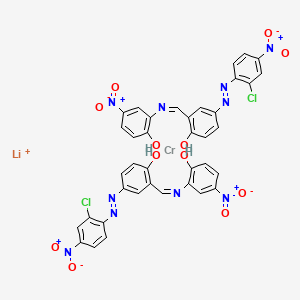

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
